molecular formula C12H9ClO B071733 (1R,2S)-2-(Phenylethynyl)cyclopropane-1-carbonyl chloride CAS No. 172477-26-8

(1R,2S)-2-(Phenylethynyl)cyclopropane-1-carbonyl chloride

Katalognummer B071733
CAS-Nummer: 172477-26-8
Molekulargewicht: 204.65 g/mol
InChI-Schlüssel: KZYULMHLESORCE-WDEREUQCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1R,2S)-2-(Phenylethynyl)cyclopropane-1-carbonyl chloride is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is a derivative of cyclopropane, a three-membered ring organic compound that is known for its high reactivity and instability. The addition of a phenylethynyl group to the cyclopropane ring enhances its stability and opens up new possibilities for its use in various fields.

Wirkmechanismus

The mechanism of action of (1R,2S)-2-(Phenylethynyl)cyclopropane-1-carbonyl chloride is not fully understood. However, it is believed that the phenylethynyl group attached to the cyclopropane ring enhances its stability and makes it less reactive towards other molecules. This property makes it an ideal building block for the synthesis of complex organic molecules.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of (1R,2S)-2-(Phenylethynyl)cyclopropane-1-carbonyl chloride. However, it is known to be a relatively non-toxic compound that can be handled safely under normal laboratory conditions.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of (1R,2S)-2-(Phenylethynyl)cyclopropane-1-carbonyl chloride is its high reactivity and stability. This property makes it an ideal building block for the synthesis of complex organic molecules. However, its high reactivity also makes it challenging to handle and requires careful handling to avoid unwanted reactions.

Zukünftige Richtungen

There are several future directions for the use of (1R,2S)-2-(Phenylethynyl)cyclopropane-1-carbonyl chloride in scientific research. One potential application is in the development of new drugs and pharmaceuticals. The stable nature of this compound makes it an ideal starting material for the synthesis of drug molecules. Additionally, its unique properties may allow for the development of drugs with new mechanisms of action.
Another potential application is in the development of new materials. The high reactivity and stability of (1R,2S)-2-(Phenylethynyl)cyclopropane-1-carbonyl chloride make it an ideal building block for the synthesis of new materials with unique properties. These materials may have applications in various fields, including electronics, energy storage, and catalysis.
Conclusion:
In conclusion, (1R,2S)-2-(Phenylethynyl)cyclopropane-1-carbonyl chloride is a chemical compound with unique properties that make it an ideal building block for the synthesis of complex organic molecules. Its stable nature and high reactivity make it an attractive starting material for the development of new drugs, pharmaceuticals, and materials. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.

Synthesemethoden

The synthesis of (1R,2S)-2-(Phenylethynyl)cyclopropane-1-carbonyl chloride involves the reaction of phenylethynylmagnesium bromide with (1R,2S)-(+)-cis-2-phenylcyclopropane-1-carboxylic acid chloride. The reaction is carried out in anhydrous conditions and requires careful handling due to the high reactivity of the reactants. The resulting product is a white crystalline solid that can be purified using standard techniques.

Wissenschaftliche Forschungsanwendungen

(1R,2S)-2-(Phenylethynyl)cyclopropane-1-carbonyl chloride has been used in various scientific research applications due to its unique properties. One of the most significant applications of this compound is in the field of organic synthesis. It can be used as a building block for the synthesis of more complex organic molecules due to its high reactivity and stability.

Eigenschaften

CAS-Nummer

172477-26-8

Produktname

(1R,2S)-2-(Phenylethynyl)cyclopropane-1-carbonyl chloride

Molekularformel

C12H9ClO

Molekulargewicht

204.65 g/mol

IUPAC-Name

(1R,2S)-2-(2-phenylethynyl)cyclopropane-1-carbonyl chloride

InChI

InChI=1S/C12H9ClO/c13-12(14)11-8-10(11)7-6-9-4-2-1-3-5-9/h1-5,10-11H,8H2/t10-,11+/m0/s1

InChI-Schlüssel

KZYULMHLESORCE-WDEREUQCSA-N

Isomerische SMILES

C1[C@@H]([C@@H]1C(=O)Cl)C#CC2=CC=CC=C2

SMILES

C1C(C1C(=O)Cl)C#CC2=CC=CC=C2

Kanonische SMILES

C1C(C1C(=O)Cl)C#CC2=CC=CC=C2

Synonyme

Cyclopropanecarbonyl chloride, 2-(phenylethynyl)-, cis- (9CI)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.